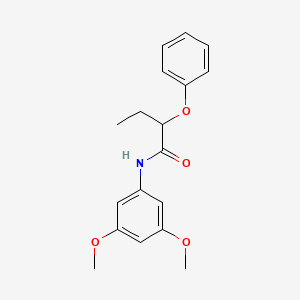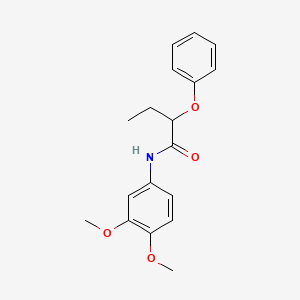![molecular formula C17H25BrN2O5 B4075187 1-[4-(2-Bromo-4-methylphenoxy)butyl]piperazine;oxalic acid](/img/structure/B4075187.png)
1-[4-(2-Bromo-4-methylphenoxy)butyl]piperazine;oxalic acid
Overview
Description
1-[4-(2-Bromo-4-methylphenoxy)butyl]piperazine;oxalic acid is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring and a brominated phenoxy group. The presence of oxalic acid further adds to its chemical complexity, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-Bromo-4-methylphenoxy)butyl]piperazine typically involves multiple steps, starting with the bromination of 4-methylphenol to produce 2-bromo-4-methylphenol. This intermediate is then reacted with 1,4-dibromobutane to form 1-[4-(2-Bromo-4-methylphenoxy)butyl]bromide. The final step involves the reaction of this intermediate with piperazine in the presence of a base to yield the desired compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(2-Bromo-4-methylphenoxy)butyl]piperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The phenoxy group can undergo oxidation to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the piperazine ring.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include substituted piperazines, oxidized phenoxy derivatives, and reduced brominated compounds.
Scientific Research Applications
1-[4-(2-Bromo-4-methylphenoxy)butyl]piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic compounds.
Mechanism of Action
The mechanism of action of 1-[4-(2-Bromo-4-methylphenoxy)butyl]piperazine involves its interaction with various molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the brominated phenoxy group can modulate enzyme activities. The compound’s effects are mediated through pathways involving signal transduction and gene expression regulation.
Comparison with Similar Compounds
1-[4-(2-Chloro-4-methylphenoxy)butyl]piperazine: Similar structure but with a chlorine atom instead of bromine.
1-[4-(2-Fluoro-4-methylphenoxy)butyl]piperazine: Contains a fluorine atom, leading to different chemical properties.
1-[4-(2-Iodo-4-methylphenoxy)butyl]piperazine: Iodine substitution results in unique reactivity and biological activities.
Uniqueness: 1-[4-(2-Bromo-4-methylphenoxy)butyl]piperazine stands out due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological properties. Its unique structure makes it a valuable compound for various research applications.
Properties
IUPAC Name |
1-[4-(2-bromo-4-methylphenoxy)butyl]piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BrN2O.C2H2O4/c1-13-4-5-15(14(16)12-13)19-11-3-2-8-18-9-6-17-7-10-18;3-1(4)2(5)6/h4-5,12,17H,2-3,6-11H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKFJWIYYUMYJFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCN2CCNCC2)Br.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BrN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-Ethoxyphenyl)-[4-(3-methylpiperidin-1-yl)-3-nitrophenyl]methanone](/img/structure/B4075104.png)
![1-[4-(3,4-Dimethylphenoxy)butyl]azepane;oxalic acid](/img/structure/B4075105.png)
![1-[2-(4-Tert-butyl-2-methylphenoxy)ethyl]piperazine;oxalic acid](/img/structure/B4075107.png)
![1-[2-(2-Methoxy-4-prop-2-enylphenoxy)ethyl]azepane;oxalic acid](/img/structure/B4075110.png)
![1-[3-(4-Chloro-3-ethylphenoxy)propyl]piperazine;oxalic acid](/img/structure/B4075119.png)
![1-[2-(2-ethoxyphenoxy)ethyl]azepane oxalate](/img/structure/B4075127.png)
![2-methyl-3-[(2-methyl-1H-indol-3-yl)(3-pyridyl)methyl]-1H-indole](/img/structure/B4075134.png)

![1-[2-(2-Chloro-4-methylphenoxy)ethyl]azepane;oxalic acid](/img/structure/B4075154.png)
![N-[2-(2-methylpiperidine-1-carbonyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B4075159.png)

![4-benzyl-3-(4-methoxyphenyl)-5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-4H-1,2,4-triazole](/img/structure/B4075171.png)

![1-[4-(2-Chloro-5-methylphenoxy)butyl]azepane;oxalic acid](/img/structure/B4075178.png)
